C6H14O7Pr

Description

Significance of Rare Earth Acetates in Contemporary Chemical Science

Rare earth acetates, including praseodymium(III) acetate (B1210297), are a class of compounds that have garnered considerable attention in modern chemical science. Their importance stems from their role as versatile starting materials for the synthesis of a wide array of advanced materials. These acetates can be used to produce rare earth oxides, catalysts, phosphors, and high-performance magnetic materials. alfa-chemistry.comontosight.ai

The utility of rare earth acetates lies in their ability to be thermally decomposed to form rare earth oxides, which are crucial in catalysis and ceramics. iaea.orgstanfordmaterials.com For instance, solutions of praseodymium oxide with ceria or ceria-zirconia are effective oxidation catalysts. stanfordmaterials.com Furthermore, the electronic and magnetic properties of rare earth elements, stemming from their unique f-electron configurations, are harnessed in applications such as high-strength permanent magnets and luminescent materials for lighting and displays. sciencehistory.orgsamaterials.com The use of rare earth acetates provides a convenient route to incorporate these elements into various material matrices. alfa-chemistry.com Research is also exploring the use of rare-earth acetates as alternative precursors for the synthesis of metal-organic frameworks (MOFs). rsc.org

Historical Context of Praseodymium(III) Chemistry and its Acetate Derivatives

The history of praseodymium is intertwined with the discovery of other rare earth elements. In 1841, Carl Gustav Mosander extracted a substance he called "didymium" from "lanthana". periodic-table.com For over four decades, didymium was considered an element. rsc.org However, in 1885, the Austrian chemist Carl Auer von Welsbach demonstrated that didymium was, in fact, a mixture of two distinct elements: praseodymium and neodymium. periodic-table.comchemistrycool.comwikipedia.org The name "praseodymium" is derived from the Greek words "prasinos," meaning "green," and "didymos," meaning "twin," a reference to the green color of its salts and its close relationship with neodymium. periodic-table.comchemistrycool.com

The pure metallic form of praseodymium was not isolated until 1931. periodic-table.com Praseodymium is a soft, silvery, malleable, and ductile metal. wikipedia.org It is the third member of the lanthanide series and typically exists in the +3 oxidation state, which is its only stable state in aqueous solution. samaterials.comwikipedia.org Research into its compounds, including praseodymium(III) acetate, has been driven by the desire to harness its specific magnetic, electrical, chemical, and optical properties for various technological applications. wikipedia.org

Scope and Objectives of Research on Praseodymium(III) Acetate Hydrate (B1144303)

Current research on praseodymium(III) acetate hydrate is focused on several key areas, primarily leveraging its properties as a precursor for advanced materials. A significant area of investigation is its thermal decomposition behavior to produce praseodymium oxide nanoparticles with controlled size and surface area for catalytic applications. iaea.orgresearchgate.net Studies have detailed the intermediate compounds formed during this process, such as praseodymium(III) oxyacetate and praseodymium(III) oxycarbonate. wikipedia.org

Another major research focus is the synthesis and spectroscopic analysis of praseodymium(III) acetate hydrate itself, particularly in its single-crystal form. acs.orgelectronicsandbooks.comacs.org This research aims to understand the fundamental photophysical properties, including luminescence and energy transfer dynamics, which are crucial for the development of phosphors and other optical materials. acs.orgelectronicsandbooks.com The compound's quasi-one-dimensional structure, where praseodymium ions are bridged by acetate ligands, makes it an interesting system for studying energy migration phenomena. acs.org The overarching goal of this research is to establish structure-property relationships that can guide the design of new materials with tailored functionalities for applications in catalysis, optics, and magnetics. ontosight.ai

Detailed Research Findings

Thermal Decomposition

The thermal decomposition of praseodymium(III) acetate monohydrate, Pr(CH₃COO)₃·H₂O, has been studied in various atmospheres. The process involves several intermediate steps before the final formation of praseodymium oxide. iaea.orgresearchgate.net

The decomposition pathway proceeds as follows:

Dehydration: The initial step is the loss of water molecules.

Formation of Intermediates: The anhydrous salt decomposes to form intermediates including praseodymium hydroxyacetate (Pr(OH)(CH₃COO)₂), praseodymium oxyacetate (PrO(CH₃COO)), and praseodymium oxycarbonate (Pr₂O₂(CO₃)). researchgate.net

Final Product: The final product is a non-stoichiometric praseodymium oxide, typically PrO₁.₈₃₃. iaea.orgresearchgate.net

The table below summarizes the decomposition products at different temperatures.

| Temperature Range (°C) | Intermediate/Final Product | Reference |

| 300-700 | Pr(OH)(CH₃COO)₂, PrO(CH₃COO), Pr₂O₂(CO₃), PrO₁.₈₃₃ | iaea.org |

| 500 | PrO₁.₈₃₃ (crystallite size ~14 nm) | iaea.org |

| 600 | PrO₁.₈₃₃ (crystallite size ~17 nm) | iaea.org |

| 700 | PrO₁.₈₃₃ (crystallite size ~30 nm) | iaea.org |

Crystallographic and Spectroscopic Properties

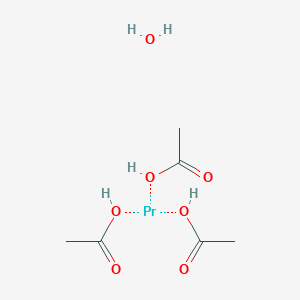

Praseodymium(III) acetate hydrate crystallizes in a quasi-one-dimensional structure. acs.org In this structure, the Pr³⁺ ions are bridged by acetate ligands, forming chains. A water molecule completes the coordination sphere of the praseodymium ion, resulting in a coordination number of 9. acs.org

Spectroscopic studies on single crystals have provided detailed insights into the electronic structure and relaxation dynamics of the Pr³⁺ ion in this lattice. electronicsandbooks.com

| Property | Value | Reference |

| Crystal System | Not specified, but forms quasi-one-dimensional chains | acs.org |

| Coordination Number of Pr³⁺ | 9 | acs.org |

| Intrachain Pr³⁺-Pr³⁺ distance | 4.4 Å | acs.org |

| Interchain distance | 7.8 Å | acs.org |

| Point Symmetry of Pr³⁺ | C₁ | acs.org |

Properties

CAS No. |

334869-74-8 |

|---|---|

Molecular Formula |

C6H14O7Pr |

Molecular Weight |

339.08 g/mol |

IUPAC Name |

acetic acid;praseodymium;hydrate |

InChI |

InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |

InChI Key |

QPBWWHHFCKKZJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Pr] |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Investigations

Crystallographic techniques are pivotal in elucidating the three-dimensional arrangement of atoms within a crystal lattice. For praseodymium(III) acetate (B1210297) hydrate (B1144303), both powder and single-crystal X-ray diffraction methods have been employed to determine its structure and phase.

X-ray Powder Diffraction (XRD) for Phase Identification and Crystallite Size Analysis

X-ray powder diffraction (XRD) is a fundamental technique used to identify the crystalline phases of a material and to determine its crystallite size. The XRD pattern of a crystalline substance is unique and acts as a fingerprint for its identification. For praseodymium(III) acetate hydrate, XRD is used to confirm the formation of the desired compound and to ensure its phase purity. electronicsandbooks.comresearchgate.net The diffraction peaks at specific 2θ angles correspond to the different crystallographic planes within the material's structure. researchgate.net

The crystallite size of praseodymium(III) acetate hydrate powders can also be estimated from the broadening of the XRD peaks using the Scherrer equation. This analysis is particularly important in nanomaterial synthesis, where the size of the crystallites can significantly influence the material's properties. Studies on related praseodymium oxide nanopowders have shown how calcination temperature affects crystallite size, a principle that also applies to the controlled synthesis of praseodymium(III) acetate hydrate. researchgate.net

| Parameter | Description | Significance |

| Phase Identification | Matching the experimental XRD pattern to a known database (e.g., JCPDS) to identify the crystalline structure. govinfo.govnist.govunt.edu | Confirms the synthesis of Praseodymium(III) acetate hydrate and detects any impurities or different hydrated forms. |

| Crystallite Size | Calculated from the broadening of diffraction peaks using the Scherrer equation. | Determines the average size of the crystalline domains, which is crucial for understanding and controlling the material's properties at the nanoscale. researchgate.net |

Single-Crystal X-ray Diffraction for Anhydrous and Hydrated Forms

For the anhydrous form of praseodymium(III) acetate, single-crystal X-ray diffraction reveals a coordination polymer structure. In this network, each praseodymium(III) ion is nine-coordinate, bonded to two bidentate acetate ligands and further linked by bridging acetate groups. wikipedia.org This complex coordination leads to a three-dimensional framework.

The hydrated form, praseodymium(III) acetate hydrate, incorporates water molecules into its crystal structure. These water molecules are directly coordinated to the praseodymium ion, completing its coordination sphere. electronicsandbooks.com The presence of coordinated water is significant as it can influence the compound's properties, including its vibrational behavior and thermal stability. electronicsandbooks.com The point symmetry of the Pr3+ ion in the hydrated form is reported as C2. electronicsandbooks.com

| Form | Coordination Number of Pr(III) | Key Structural Features |

| Anhydrous | 9 | Coordination polymer with bidentate and bridging acetate ligands. wikipedia.org |

| Hydrated | 9 | Includes directly coordinated water molecules, with a Pr3+ point symmetry of C2. electronicsandbooks.com |

Lattice Parameter and Unit Cell Volume Modifications in Doped Systems

Introducing dopant ions into the praseodymium(III) acetate hydrate lattice can lead to modifications in its lattice parameters and unit cell volume. These changes are a direct consequence of the different ionic radii of the dopant and the host praseodymium ions. For instance, doping with ions of a different size will cause either an expansion or contraction of the crystal lattice.

Studies on doped praseodymium-containing perovskites have demonstrated this effect, where the substitution of praseodymium ions with other elements leads to systematic changes in the unit cell dimensions, which can be precisely measured by XRD. researchgate.net For example, the ionic radius of Pr³⁺ is 0.1126 nm, and substituting it with a smaller or larger ion will alter the lattice parameters accordingly. researchgate.net These structural modifications can, in turn, tune the material's optical and magnetic properties.

Vibrational and Electronic Spectroscopies

Vibrational and electronic spectroscopies provide valuable insights into the chemical bonding, functional groups, and structural details of praseodymium(III) acetate hydrate.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com In praseodymium(III) acetate hydrate, the FTIR spectrum reveals characteristic vibrational bands corresponding to the acetate ligands and the water molecules.

Key vibrational bands include the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are sensitive to the coordination mode of the acetate ligand to the praseodymium ion. The positions of these bands can indicate whether the acetate is acting as a monodentate, bidentate, or bridging ligand. Additionally, the presence of water molecules is confirmed by the observation of O-H stretching and bending vibrations. electronicsandbooks.com In deuterated samples, these O-H bands shift to lower frequencies, confirming their assignment. electronicsandbooks.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| O-H Stretching (water) | 3200-3600 | Confirms the presence of water of hydration. electronicsandbooks.com |

| C-H Stretching (methyl) | 2900-3000 | Characteristic of the acetate methyl groups. |

| Asymmetric COO⁻ Stretching | 1550-1610 | Provides information on the coordination of the carboxylate group. |

| Symmetric COO⁻ Stretching | 1400-1450 | Used in conjunction with the asymmetric stretch to determine the coordination mode. |

| Pr-O Stretching | < 400 | Relates to the bond between the praseodymium ion and the oxygen atoms of the acetate and water ligands. electronicsandbooks.com |

Raman Spectroscopy for Vibrational Modes and Structural Insights

Raman spectroscopy is complementary to FTIR and provides information about the vibrational modes of a molecule. nih.gov For praseodymium(III) acetate hydrate, Raman spectra show bands corresponding to the internal vibrations of the acetate ligands as well as the low-frequency modes associated with the Pr-O bonds. electronicsandbooks.com

The low-energy region of the Raman spectrum (below 350 cm⁻¹) is particularly informative, as it is dominated by the Pr-O bending and stretching modes. electronicsandbooks.com These vibrations are a direct probe of the coordination environment of the praseodymium ion. Studies on aqueous solutions of praseodymium ions have identified a polarized Raman band around 347 cm⁻¹, which is assigned to the breathing mode of the [Pr(H₂O)₉]³⁺ aqua ion, providing insight into the hydration sphere of the ion. rsc.org Comparing the Raman spectra of hydrated and deuterated praseodymium(III) acetate can help in assigning the vibrational modes involving the water molecules. electronicsandbooks.com

UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment Analysis

The UV-Visible absorption spectrum of praseodymium(III) acetate hydrate is defined by weak and sharp absorption bands in the visible and near-infrared regions. These bands arise from f-f electronic transitions of the Pr(III) ion, which are characteristically forbidden by the Laporte rule but gain intensity through vibronic coupling and distortions in the coordination sphere. The transitions originate from the 3H4 ground state to various excited states within the 4f orbital.

The coordination of water molecules and acetate ligands around the praseodymium ion creates a specific crystal field environment that influences the position and intensity of these absorption bands. A particularly sensitive transition, known as a hypersensitive transition, for the Pr(III) ion is 3H4 → 3F2. The intensity and position of this transition are highly dependent on the symmetry of the coordination environment and the nature of the metal-ligand bonds.

Analysis of the spectra, often interpreted using the Judd-Ofelt theory, allows for the calculation of intensity parameters (Ωλ). These parameters provide quantitative insights into the local environment and the degree of covalency in the praseodymium-ligand bonds. For instance, a decrease in the Ω2 parameter with increasing temperature has been observed in some praseodymium chloride melts, indicating subtle changes in the [PrCl6]3- complex. researchgate.net While specific data for the acetate hydrate is sparse in readily available literature, the principles remain the same, allowing for a detailed analysis of the coordination chemistry.

| Typical Electronic Transitions for Pr(III) | Wavelength Range |

| 3H4 → 3P2 | Visible |

| 3H4 → 3P1 | Visible |

| 3H4 → 3P0 | Visible |

| 3H4 → 1D2 | Visible |

| 3H4 → 3F4 | Near-Infrared |

| 3H4 → 3F3 | Near-Infrared |

| 3H4 → 3F2 (Hypersensitive) | Near-Infrared |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that confirms the elemental composition and the oxidation state of praseodymium in the acetate hydrate. The analysis identifies the presence of praseodymium (Pr), oxygen (O), and carbon (C) on the sample's surface.

The high-resolution XPS spectrum for the Pr 3d region is a key diagnostic tool. It exhibits two primary peaks, Pr 3d5/2 and Pr 3d3/2, due to spin-orbit splitting. For Pr(III) compounds, the Pr 3d5/2 peak typically appears at a binding energy of around 934 eV. researchgate.net The presence of shake-off satellite structures at lower binding energies is also characteristic and arises from charge transfer effects between the Pr 4f and O 2p orbitals. researchgate.net The energy separation between the two main components is approximately 20.4 eV, which is consistent with literature values for Pr(III). researchgate.net

Deconvolution of the O 1s and C 1s spectra can further distinguish between the different chemical environments of these atoms, such as the carboxylate and methyl groups of the acetate ligand and the oxygen in the hydrate's water molecules.

| XPS Binding Energies for Praseodymium | Approximate Binding Energy (eV) |

| Pr 3d5/2 | ~934.0 |

| Pr 3d3/2 | ~954.4 |

Advanced Microscopic and Morphological Characterization

Microscopic techniques are essential for visualizing the physical form, from the micro to the nanoscale, of praseodymium(III) acetate hydrate.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is employed to study the surface topography and morphology of praseodymium(III) acetate hydrate crystals. SEM images typically reveal the compound as a green crystalline powder. ereztech.com The morphology can consist of irregularly shaped particles and agglomerates. The particle size and its distribution can be determined from these micrographs, which is vital information when the material is used as a precursor, for instance, in the synthesis of praseodymium oxide for pigments or catalysts. chemicalbook.comfishersci.com

Field-Emission Scanning Electron Microscopy (FE-SEM) for High-Resolution Morphological Studies

For a more detailed view, Field-Emission Scanning Electron Microscopy (FE-SEM) provides higher resolution images. This allows for the examination of finer surface features, such as the specific facets of the crystals, surface porosity, and any nanostructured characteristics that are not discernible with conventional SEM. Such high-resolution analysis is critical for understanding how synthesis conditions affect the fine-scale morphology of the resulting particles.

Atomic Force Microscopy (AFM) for Surface Topography of Thin Films

When praseodymium(III) acetate hydrate is used to create thin films, Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface at the nanoscale. spectraresearch.com AFM provides three-dimensional topographic maps, offering quantitative data on surface roughness, grain size, and the presence of defects. spectraresearch.comresearchgate.net For applications in optics or electronics, achieving a smooth, uniform film is paramount, and AFM can measure surface roughness with sub-nanometer precision. researchgate.net For example, the root-mean-square (RMS) roughness is a common metric derived from AFM data to provide a statistical representation of the surface's texture. researchgate.net This technique enables the correlation of deposition parameters with the final topographic properties of the film. oxinst.comnanoworld.com

Thermal Decomposition Mechanisms and Kinetic Studies

Comprehensive Thermal Analysis

To elucidate the complex decomposition process, a suite of thermal analysis techniques is employed. These methods provide detailed information about mass loss, thermal events, and the identity of evolved gaseous products.

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) for Mass Loss Events

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time. The resulting TGA curve provides quantitative information about the different stages of decomposition. Derivative thermogravimetry (DTG) is the first derivative of the TGA curve, and it shows the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition events occur.

Studies on praseodymium(III) acetate (B1210297) monohydrate (Pr(CH₃COO)₃·H₂O) have identified several distinct mass loss events. researchgate.net The initial mass loss corresponds to the dehydration of the compound. Subsequent mass losses are attributed to the decomposition of the anhydrous acetate into various intermediate compounds and finally to praseodymium oxide. iaea.orgresearchgate.net The decomposition in air typically shows that Pr(CH₃COO)₃·H₂O becomes dehydrated around 150°C. researchgate.net The entire decomposition process can involve up to five mass loss events, indicating a complex series of reactions. researchgate.net

Table 1: TGA/DTG Data for the Thermal Decomposition of Praseodymium(III) Acetate Hydrate (B1144303)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

| I | ~150 | Varies | Dehydration |

| II-V | >270 | Varies | Decomposition to intermediates and final oxide |

Note: The specific temperatures and mass loss percentages can vary depending on the heating rate and atmosphere.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as melting, crystallization, and decomposition. These techniques measure the temperature difference or the difference in heat flow between a sample and a reference material as a function of temperature.

For praseodymium(III) acetate monohydrate, DTA and DSC analyses reveal a series of endothermic and exothermic events corresponding to the decomposition steps. researchgate.netacs.org In an air atmosphere, an endothermic event is observed around 180°C, corresponding to dehydration. researchgate.net This is followed by melting at approximately 270°C. researchgate.net The subsequent decomposition involves a series of overlapping exothermic events, indicating the breakdown of the acetate and the formation of new solid phases. researchgate.net

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) for Gaseous Products

Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) is a powerful technique for identifying the gaseous products released during thermal decomposition. mt.commeasurlabs.com As the sample is heated in the thermogravimetric analyzer, the evolved gases are transferred to a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio. eag.comtainstruments.com

Studies on the thermal decomposition of praseodymium acetate have identified several gaseous products. researchgate.net The initial decomposition products include acetone (B3395972) and acetic acid. researchgate.net At higher temperatures, further decomposition and secondary reactions lead to the evolution of carbon oxides (CO and CO₂), methane (B114726), and isobutene. researchgate.net The presence of methane and isobutene suggests that these are products of interfacial reactions involving the initially formed species. researchgate.net

Table 2: Gaseous Products Identified by EGA-MS during the Thermal Decomposition of Praseodymium(III) Acetate

| Gaseous Product | Chemical Formula |

| Acetone | CH₃COCH₃ |

| Acetic Acid | CH₃COOH |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Methane | CH₄ |

| Isobutene | C₄H₈ |

Identification of Intermediate Decomposition Products

The thermal decomposition of praseodymium(III) acetate hydrate proceeds through the formation of several solid intermediate compounds before the final praseodymium oxide is formed. The identification of these intermediates is crucial for understanding the complete decomposition mechanism.

Anhydrous Praseodymium(III) Acetate Formation

The first step in the thermal decomposition of praseodymium(III) acetate hydrate is the loss of its water of hydration to form anhydrous praseodymium(III) acetate. researchgate.net This dehydration step is clearly observed in TGA as the initial mass loss and in DTA/DSC as an endothermic event. researchgate.net Studies have shown that for Pr(CH₃COO)₃·H₂O, this dehydration occurs at approximately 150°C in an air atmosphere. researchgate.net The anhydrous salt is a key intermediate that subsequently decomposes at higher temperatures. iaea.org

Hydroxyacetate Intermediates

Following the formation of the anhydrous acetate, further decomposition leads to the formation of hydroxyacetate intermediates. iaea.org Research indicates that Pr(OH)(CH₃COO)₂ is a key intermediate formed during the decomposition process. iaea.orgresearchgate.net The formation of this hydroxyacetate has also been proposed in the decomposition of other rare earth acetates, such as those of samarium and thulium. researchgate.net This intermediate is unstable and decomposes further upon heating. iaea.org

Oxyacetate and Oxycarbonate Pathway Formations

The thermal decomposition of praseodymium(III) acetate hydrate, Pr(CH₃COO)₃·H₂O, proceeds through several key intermediate species. Initially, the hydrated salt loses its water molecule(s) upon heating. researchgate.net Following dehydration, the anhydrous acetate decomposes to form an oxyacetate intermediate, specifically praseodymium(III) oxyacetate (PrO(CH₃COO)). wikipedia.orgiaea.org This intermediate is not the final product and undergoes further decomposition.

As the temperature increases, the oxyacetate species transforms into an oxycarbonate intermediate. researchgate.netwikipedia.org Studies have identified this intermediate as Pr₂O₂(CO₃). iaea.orgresearchgate.net The formation of these oxyacetate and oxycarbonate compounds represents a critical stage in the decomposition pathway, bridging the initial acetate salt and the final oxide product. Research indicates that the chemical structure of these intermediates is largely independent of the decomposition atmosphere. researchgate.net

The general decomposition sequence can be summarized as follows: Pr(CH₃COO)₃·H₂O → Pr(CH₃COO)₃ → PrO(CH₃COO) → Pr₂O₂(CO₃) → Praseodymium Oxide wikipedia.orgiaea.org

Some studies also propose the formation of a hydroxyacetate intermediate, Pr(OH)(CH₃COO)₂, before the formation of the oxyacetate. iaea.orgresearchgate.net

Influence of Decomposition Atmosphere on Reaction Kinetics and Product Characteristics

The atmosphere in which the thermal decomposition of praseodymium(III) acetate hydrate occurs plays a crucial role in the kinetics of the reaction and the properties of the final praseodymium oxide product. While the sequence of intermediate formation (oxyacetate and oxycarbonate) remains consistent across different atmospheres like air, nitrogen, and oxygen, the rate at which these transformations occur is significantly affected. researchgate.net

Specifically, the kinetics of the formation and subsequent decomposition of the intermediates are considerably enhanced in an oxygen atmosphere compared to an inert atmosphere like nitrogen. researchgate.net This suggests that the presence of oxygen facilitates the oxidative decomposition of the organic components of the acetate and intermediate compounds.

The decomposition atmosphere also dictates the final praseodymium oxide phase obtained. For instance, at 700°C, the final product in both oxygen and nitrogen atmospheres is primarily praseodymium(III,IV) oxide (Pr₆O₁₁). researchgate.net However, in a reducing atmosphere like hydrogen, the final product is a mixture of Pr₆O₁₁ and praseodymium(III) oxide (Pr₂O₃). researchgate.net Other studies have shown that in air or nitrogen, the final product is PrO₁.₈₃₃. iaea.org The texture and surface area of the resulting oxide are also dependent on the decomposition atmosphere. researchgate.net For example, PrO₁.₈₃₃ produced at 700°C has been found to have different surface areas when prepared in oxygen versus nitrogen. researchgate.net

Table 1: Influence of Atmosphere on Final Praseodymium Oxide Product

| Decomposition Atmosphere | Final Product(s) at ~700°C | Reference |

| Oxygen (O₂) | Pr₆O₁₁ | researchgate.net |

| Nitrogen (N₂) | Pr₆O₁₁ | researchgate.net |

| Hydrogen (H₂) | Pr₆O₁₁ and Pr₂O₃ (minority) | researchgate.net |

| Air | PrO₁.₈₃₃ | iaea.org |

Non-Isothermal Kinetic Parameter Determination for Decomposition Events

The kinetics of the thermal decomposition of praseodymium(III) acetate hydrate can be quantitatively described by determining non-isothermal kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A). These parameters provide insight into the energy barriers and frequency of molecular collisions for each decomposition step.

One study investigating the thermal decomposition in air determined the non-isothermal kinetic parameters for the various decomposition events. researchgate.net For the decomposition of the anhydrous acetate to an intermediate oxycarbonate compound, a specific activation energy was calculated, highlighting the energy required for this transformation to occur. researchgate.net The final decomposition step, leading to the formation of PrO₁.₈₃₃, was also characterized by its own set of kinetic parameters. researchgate.net

Table 2: Non-Isothermal Kinetic Parameters for Decomposition in Air

| Decomposition Step | Activation Energy (Ea) (kJ/mol) | Reference |

| Anhydrous Acetate → Oxycarbonate | 84 | researchgate.net |

Note: This table presents a selection of available data. The original research provides more detailed kinetic analysis for each distinct thermal event.

Controlled Formation of Praseodymium Oxide Phases (e.g., PrO₁.₈₃₃, Pr₆O₁₁, Pr₂O₃)

The thermal decomposition of praseodymium(III) acetate hydrate serves as a versatile method for the controlled synthesis of various praseodymium oxide phases. nanografi.com By carefully manipulating the decomposition conditions, particularly the temperature and atmosphere, it is possible to selectively produce specific oxides such as PrO₁.₈₃₃, Pr₆O₁₁, and Pr₂O₃. researchgate.netiaea.orgresearchgate.net

Praseodymium(III,IV) oxide (Pr₆O₁₁), often represented as PrO₁.₈₃₃, is the most stable oxide form at ambient temperature and pressure and is a common product of the thermal decomposition of praseodymium salts in air or oxygen. nanografi.comwikipedia.orgresearchgate.net Studies have shown that the decomposition of praseodymium(III) acetate hydrate in air leads to the formation of PrO₁.₈₃₃ at temperatures around 500-575°C. researchgate.netiaea.org Calcination at higher temperatures, such as 700°C, also yields Pr₆O₁₁. researchgate.net The crystallite size of the resulting PrO₁.₈₃₃ can be controlled by the calcination temperature; for example, increasing the temperature from 500°C to 700°C can lead to an increase in crystallite size. iaea.org

The formation of praseodymium(III) oxide (Pr₂O₃) from the acetate precursor is less common under typical oxidative conditions but can be achieved under a reducing atmosphere. researchgate.net For instance, decomposition in a hydrogen atmosphere has been shown to yield Pr₂O₃ alongside Pr₆O₁₁. researchgate.net

The ability to control the final oxide phase is critical, as the different praseodymium oxides possess distinct properties and are suited for various applications, including catalysis and ceramics. samaterials.comuji.es

Table 3: Formation Conditions for Different Praseodymium Oxide Phases from Acetate Precursor

| Oxide Phase | Formula | Formation Conditions | Reference |

| Praseodymium(III,IV) Oxide | Pr₆O₁₁ / PrO₁.₈₃₃ | Decomposition in air or O₂ at ≥ 500°C | researchgate.netiaea.orgresearchgate.net |

| Praseodymium(III) Oxide | Pr₂O₃ | Decomposition in H₂ atmosphere | researchgate.net |

Advanced Research Applications in Materials Science and Technology

Catalytic Applications

The catalytic applications of materials derived from praseodymium(III) acetate (B1210297) hydrate (B1144303) are an expanding field of research, focusing on the generation of highly active and selective catalysts for various chemical transformations.

Praseodymium(III) acetate hydrate is a well-established precursor for synthesizing praseodymium oxide catalysts. iaea.org The thermal decomposition of the acetate hydrate is a reliable method to produce catalytically active oxide phases. When heated, the hydrated salt first loses water molecules, then decomposes through several intermediate stages, including praseodymium(III) oxyacetate (PrO(O₂C₂H₃)) and praseodymium(III) oxycarbonate, before ultimately yielding praseodymium oxide (Pr₆O₁₁) at temperatures around 700°C. researchgate.netresearchgate.net The final particle shape and lattice parameters of the resulting oxide nanoparticles are highly dependent on the calcination temperature and duration. kyoto-u.ac.jp

These praseodymium oxide materials exhibit significant catalytic potential. kyoto-u.ac.jp For instance, Pr₆O₁₁ derived from acetate precursors has been investigated for its catalytic performance in various reactions. iaea.org The specific surface area and crystalline size of the oxide, which are critical for its catalytic activity, can be controlled by adjusting the calcination temperature. Studies have shown that Pr₆O₁₁ formed at 500°C can possess a surface area of 17 m²/g with a crystallite size of 14 nm, while calcination at 700°C results in a lower surface area of 10 m²/g and a larger crystallite size of 30 nm. iaea.org These catalysts are explored for applications such as the oxidative coupling of methane (B114726), where they show promise in converting methane to more valuable products like ethane (B1197151) and ethene. kyoto-u.ac.jp

A novel application of praseodymium(III) is in the development of recoverable and efficient heterogeneous catalysts. Researchers have successfully immobilized praseodymium(III) complexes onto the surface of magnetic nanoparticles (MNPs), such as cobalt ferrite (B1171679) (CoFe₂O₄), creating a powerful magnetic nanocatalyst. iaea.org This approach combines the catalytic activity of the praseodymium complex with the magnetic separability of the nanoparticles, allowing for easy recovery and reuse of the catalyst from the reaction mixture. iaea.org

These magnetic nanocatalysts have proven effective in promoting complex organic reactions. For example, a Pr(III)-functionalized magnetic nanoparticle catalyst has been utilized for the one-pot, multi-component domino synthesis of polyhydroquinolines and 2,3-dihydroquinazolin-4(1H)-one derivatives. iaea.org Polyhydroquinolines, in particular, are an important class of N-heterocyclic compounds with significant applications in medicinal chemistry. iaea.org The catalyst activates the reactants, facilitating subsequent Michael addition reactions to generate the desired products in high yields. iaea.org

Praseodymium oxide (Pr₆O₁₁), which can be derived from praseodymium(III) acetate, demonstrates notable catalytic activity in the decomposition of 2-propanol. researchgate.net This reaction is a model for studying the acidic and basic properties of a catalyst, as it can proceed through two main pathways: dehydration to form propene (an acid-catalyzed reaction) or dehydrogenation to form acetone (B3395972) (a base-catalyzed reaction).

Studies using in-situ IR spectroscopy have shown that praseodymium oxide catalysts are active for 2-propanol decomposition. researchgate.netresearchgate.net The selectivity of the catalyst towards either dehydration or dehydrogenation is influenced by its surface properties, which in turn are affected by the atmosphere (e.g., O₂, N₂, H₂) during its preparation from a precursor. researchgate.netresearchgate.net For example, Pr₆O₁₁ prepared in an N₂ atmosphere showed higher selectivity toward alcohol dehydration, which was correlated with the development of a narrower mesoporous structure on its surface. researchgate.net In contrast, Pr₂O₃, formed under a hydrogen atmosphere, was found to be a selective dehydration catalyst at 275°C. researchgate.net This tunability makes praseodymium-based catalysts versatile for specific chemical transformations.

Optoelectronic and Luminescent Materials

Praseodymium(III) complexes, often synthesized using chelating ligands, are of significant interest for their unique photoluminescent properties, which are being explored for applications in optoelectronic devices and biomedical imaging.

Praseodymium(III) is a rare lanthanide ion known for its ability to emit light across both the visible and near-infrared (NIR) regions of the electromagnetic spectrum. mdpi.com Unlike many other lanthanides that emit from a single excited state, Pr³⁺ can exhibit luminescence from two primary excited states: ³P₀ and ¹D₂. researchgate.netresearchgate.net This dual emission capability leads to a complex spectrum with multiple emission bands.

The luminescence of Pr(III) chelates, such as those with β-diketonate or carboxylate ligands, typically shows characteristic f-f transitions. researchgate.net The emission spectrum is marked by several peaks corresponding to transitions from the excited states to lower energy levels. For instance, radiative transitions originating from the ³P₀ level appear at approximately 490 nm, 610 nm, and 645 nm, while emission from the ¹D₂ state is observed at around 605 nm, 890 nm, and 1060 nm. researchgate.netmdpi.com The specific transitions responsible for some of the most prominent emission bands in certain Pr(III) complexes are detailed in the table below.

| Emission Wavelength (approx.) | Transition | Emitting State |

| 610 nm | ¹D₂ → ³H₄ | ¹D₂ |

| 618 nm | ³P₀ → ³H₆ | ³P₀ |

| 630 nm | ³P₀ → ³F₂ | ³P₀ |

It is important to note that the quantum yield of Pr³⁺ emission is often low, typically less than 0.2% for the ¹D₂ luminescence of some complexes in solution, due to efficient non-radiative deactivation pathways. researchgate.netmdpi.com

The luminescence of praseodymium(III) ions can be significantly enhanced by incorporating them into coordination complexes with organic ligands that act as "antennas". researchgate.net This process, known as the antenna effect or intramolecular energy transfer, is crucial for overcoming the weak absorption of the Pr³⁺ ion itself. The mechanism involves the organic ligand absorbing incident light (typically UV), undergoing intersystem crossing to its triplet state, and then transferring this energy to the central Pr³⁺ ion, which subsequently emits light from its characteristic f-f transitions.

The efficiency of this energy transfer is governed by several factors, as described by Dexter's theory. A critical parameter is the energy gap between the ligand's lowest triplet state and the resonant energy level of the Pr³⁺ ion. An optimal energy gap, estimated to be between 2500 and 3500 cm⁻¹, is required for efficient energy transfer. If the gap is too small, a reverse energy transfer from the ion back to the ligand can occur, quenching the luminescence. If the gap is too large, the transfer efficiency decreases. The presence of ancillary chelating ligands, such as bipyridyl, can greatly enhance the luminescence emission in both the visible and NIR regions by facilitating this efficient energy transfer. researchgate.net

Photophysical Studies and Quantum Yield Optimization

The photophysical properties of praseodymium-containing materials are of significant interest for applications in lighting and displays. Praseodymium(III) ions (Pr³⁺) exhibit a complex energy level structure that allows for multiple electronic transitions, leading to emissions across the visible spectrum. tci-thaijo.org The efficiency of these emissions is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. Optimizing the PLQY is a key goal in the development of luminescent materials. nih.govmdpi.com

Strategies to enhance PLQY often focus on minimizing non-radiative recombination rates, where excited state energy is lost as heat rather than light. nih.gov This can be achieved by improving the quality of the host material to reduce defects. mdpi.com For praseodymium-doped materials, the choice of the host matrix is crucial as it influences the local symmetry around the Pr³⁺ ion and the energy transfer processes. scbt.com

In photophysical studies, praseodymium complexes are synthesized to investigate the energy transfer between ligands and the Pr³⁺ ion, a process known as the "antenna effect". scbt.com While research on the direct use of praseodymium(III) acetate hydrate in these studies is specific, its role as a precursor to form luminescent praseodymium complexes and oxides is well-established. For instance, the thermal decomposition of praseodymium(III) acetate can yield praseodymium oxides with controlled morphology, which in turn affects their luminescent properties.

The emission spectra of Pr³⁺ ions typically show characteristic peaks corresponding to transitions from excited states like ³P₀ and ¹D₂ to lower energy levels. acs.org For example, strong red emission can be achieved from the ¹D₂ → ³H₄ transition. scbt.com The quantum yield of these emissions is highly dependent on the host material and the presence of quenching sites, such as high-energy vibrations from coordinated water molecules, which can be a factor when using a hydrate precursor. electronicsandbooks.com

Development of Praseodymium-Doped Optical Materials

Praseodymium is a key dopant in a variety of optical materials, including glasses, crystals, and fibers, where it imparts specific light-emitting and absorbing properties. researchgate.net Praseodymium(III) acetate hydrate, being a water-soluble source of praseodymium, is a convenient precursor for introducing Pr³⁺ ions into these materials during their synthesis. researchgate.netfishersci.fi

The applications of praseodymium-doped materials are diverse. They are used in the manufacturing of specialty glasses, such as didymium glass, which is used in safety goggles for welders and glassblowers to filter out intense yellow light. researchgate.net Praseodymium compounds are also responsible for the bright yellow and green colors in some glasses and ceramics. researchgate.netacs.org

In the field of telecommunications, praseodymium-doped fluoride (B91410) fibers are utilized in fiber optic amplifiers. researchgate.net These amplifiers can boost optical signals in the 1.3 µm wavelength region. Furthermore, Pr³⁺-doped crystals serve as the gain medium in solid-state lasers, capable of emitting light at various visible wavelengths, including red, green, and blue. strem.comresearchgate.net The choice of the host material, such as strontium aluminate (SrAl₁₂O₁₉) or lanthanum fluoride (LaF₃), is critical in determining the laser's performance. researchgate.net

The synthesis of these materials often involves techniques where praseodymium(III) acetate hydrate can be used. For example, in the sol-gel process for creating doped glasses, the acetate can be dissolved in the precursor solution. Similarly, in crystal growth from solution, the acetate provides a soluble source of Pr³⁺ ions. electronicsandbooks.com

Functional Ceramics and Thin Films

Fabrication of Praseodymium-Doped Barium Titanate Thin Films via Sol-Gel Method

Praseodymium-doped barium titanate (BaTiO₃) is a ferroelectric material with promising applications in electronic components like multilayer ceramic capacitors and non-volatile memory. The introduction of praseodymium can significantly modify the material's microstructure and optical properties. wikipedia.org

The sol-gel method is a versatile and cost-effective technique for preparing high-quality thin films. wikipedia.org In a typical synthesis of praseodymium-doped barium titanate (Ba₁-xPrxTiO₃), praseodymium(III) acetate hydrate is used as the source for the praseodymium dopant. wikipedia.org The process involves dissolving barium acetate, praseodymium(III) acetate hydrate, and a titanium precursor like titanium (IV) isopropoxide in a suitable solvent system, often containing acetic acid and ethylene (B1197577) glycol. wikipedia.org

The resulting solution is then deposited onto a substrate, such as quartz, using a spin coater. This is followed by a pyrolysis step to remove organic residues and an annealing step at high temperatures (e.g., 950°C) to crystallize the film. wikipedia.org

Research has shown that doping with praseodymium affects the structural and optical characteristics of the barium titanate films. wikipedia.org For instance, the addition of Pr³⁺ can lead to a decrease in the lattice parameter and crystallite size. wikipedia.org Optically, Pr-doped films have been observed to exhibit higher transmittance in the visible light region compared to undoped BaTiO₃. wikipedia.org This increase in transparency, along with a higher refractive index, makes these films potential candidates for anti-reflection coatings. wikipedia.org

Table 1: Effect of Praseodymium Doping on Barium Titanate Thin Films

| Property | Undoped BaTiO₃ | Pr-Doped BaTiO₃ (3-15%) | Reference |

|---|---|---|---|

| Transmittance (400-800 nm) | Lower | Higher | wikipedia.org |

| Refractive Index | Lower | Higher | wikipedia.org |

| Lattice Parameter | Larger | Smaller | wikipedia.org |

| Crystallite Size | Larger | Smaller | wikipedia.org |

This table is generated based on the findings reported in the cited research.

Synthesis of Praseodymium Oxide Doped Zinc Oxide Varistor Ceramics

Zinc oxide (ZnO) varistors are electronic components that protect circuits from excessive transient voltages. The electrical properties of these varistors can be tailored by doping with various metal oxides. Praseodymium oxide (Pr₆O₁₁) has emerged as an effective dopant for producing low-voltage varistors. americanelements.com

A modified citrate (B86180) gel coating technique provides a solution-based route for synthesizing these specialized ceramics, using praseodymium(III) acetate as the praseodymium source. americanelements.com In this method, ZnO powder is immersed in a solution containing citric acid and praseodymium(III) acetate. americanelements.com The mixture is heated to form a gel-like coating of praseodymium citrate on the ZnO particles. americanelements.com Subsequent calcination and sintering steps convert the citrate to praseodymium oxide, which is uniformly distributed at the grain boundaries of the ZnO ceramic. americanelements.com

This approach allows for precise control over the varistor's electrical characteristics. Studies have demonstrated that by adjusting the concentration of Pr₆O₁₁, the breakdown voltage of the varistor can be controlled without significantly altering the grain size of the ceramic. americanelements.com This is a significant advantage over traditional methods where breakdown voltage is often coupled with grain growth.

Table 2: Electrical Properties of Pr₆O₁₁-Doped ZnO Varistors

| Pr₆O₁₁ Content (mol%) | Breakdown Voltage (V/mm) | Nonlinear Coefficient (α) | Barrier Height (eV) | Reference |

|---|---|---|---|---|

| 0.2 | 13.3 | 3.5 | 0.64 | |

| 0.4 | 4.9 | 3.5 | 0.60 | fishersci.fi |

| 0.8 | 2.8 | 3.0 | 0.56 | fishersci.fi |

Data is compiled from studies utilizing the citrate gel coating technique with a praseodymium acetate precursor.

The resulting ceramics exhibit high density and a uniform microstructure, with the praseodymium dopant preferentially located at the grain boundaries, which is crucial for the varistor's function. americanelements.com

Microstructure and Electrical Conductivity of Praseodymium Oxide Thin Films

Praseodymium oxide thin films are investigated for their potential use in various electronic applications, including as dielectric layers in capacitors and as components in sensors. osti.govwikipedia.org The electrical conductivity of these films is a key parameter that depends on their microstructure, stoichiometry, and the ambient atmosphere. osti.govnih.gov

While various methods can be used to fabricate these films, the thermal decomposition of precursors like praseodymium(III) acetate hydrate represents a viable chemical route. wikipedia.org Upon heating, the acetate decomposes to form praseodymium oxide. wikipedia.org The final oxide phase (e.g., Pr₂O₃ or Pr₆O₁₁) can be controlled by the annealing temperature and atmosphere. acs.org

Studies on praseodymium oxide thin films produced by the oxidation of praseodymium metal have revealed interesting electrical behavior. osti.gov These films can exhibit both p-type and n-type semiconductivity depending on the temperature and oxygen partial pressure. osti.gov For example, one study reported a transition from n-type to p-type conductivity at around 630°C. osti.gov

The electrical conductivity of praseodymium oxide phases has been measured, showing values that are relevant for applications in mixed ionic-electronic conductors. For instance, the β-phase (Pr₆O₁₁) has a total conductivity of 6.77 × 10⁻² S/cm at 400°C. nih.gov The activation energy for electrical transport is also a critical factor, with reported values in the range of 0.51-0.52 eV for certain praseodymium oxide phases. nih.gov

Macromolecular Crystallography and Crystal Growth Modulation

In the field of structural biology, determining the three-dimensional structure of proteins and other macromolecules is essential for understanding their function. X-ray crystallography is a primary technique for this purpose, but it relies on the ability to grow high-quality crystals and to solve the "phase problem."

Lanthanide compounds, including praseodymium complexes, have found a niche in macromolecular crystallography. anr.fr They can be used as "phasing agents." Due to their ability to scatter X-rays anomalously, incorporating a heavy atom like praseodymium into a protein crystal can help in determining the phases of the diffraction pattern, which is a crucial step in solving the crystal structure. nih.gov Some sources indicate that praseodymium(III) acetate is used in protein crystallography experiments for this purpose.

The process often involves soaking the protein crystal in a solution containing the lanthanide compound or co-crystallizing the protein in its presence. The lanthanide ions then bind to specific sites on the protein surface. The choice of lanthanide salt, such as the acetate, can be influenced by its solubility and how it interacts with the protein and the crystallization buffer.

Furthermore, additives can play a role in modulating crystal growth, influencing the size, quality, and morphology of the crystals. While specific studies on praseodymium(III) acetate hydrate for crystal growth modulation are not extensively detailed in general literature, the principles of how additives affect crystallization are well-known. Factors such as the concentration of the additive and the stirring of the crystallization solution can impact nucleation and the relative growth rates of different crystal faces, thereby altering the final crystal habit. mdpi.com The use of lanthanide complexes as "supramolecular glue" to promote protein crystallization is an active area of research, where the lanthanide helps to form a network that facilitates the orderly packing of protein molecules into a crystal lattice. anr.fr

Application as an Additive in Protein Crystallization Screens

The use of additives is a cornerstone of successful protein crystallization, a critical step in determining the three-dimensional structure of proteins via X-ray crystallography. Additives can influence nucleation and crystal growth by altering the physicochemical properties of the protein solution. Lanthanide ions, including praseodymium, are known to be effective in this regard, often acting as "molecular glue" to facilitate the formation of well-ordered crystal lattices.

While specific studies focusing exclusively on praseodymium(III) acetate hydrate in broad protein crystallization screens are not widely documented, the general principles of lanthanide-assisted crystallization provide a strong basis for its potential application. Lanthanide ions can interact with negatively charged residues on the protein surface, such as aspartate and glutamate, thereby creating bridges between protein molecules that can stabilize crystal contacts. nih.govpnas.org The acetate counter-ion in praseodymium(III) acetate hydrate is generally considered benign in crystallization experiments and is a common component of many buffer systems. nih.gov

The effectiveness of a lanthanide additive often depends on its ability to promote nucleation without causing excessive precipitation. nih.gov The ideal additive helps to guide the protein molecules into a crystalline array, leading to the growth of single, well-diffracting crystals. The use of lanthanide complexes, such as the terbium-containing "Crystallophore," has been shown to significantly increase the number of crystallization "hits" and improve the quality of the resulting crystals. researchgate.netrsc.orgresearchgate.net This success with other lanthanides suggests that praseodymium(III) acetate hydrate could be a valuable component in specialized screening kits designed to explore the effects of lanthanide ions on the crystallization of challenging proteins.

Table 1: Potential Role of Praseodymium(III) Acetate Hydrate in Protein Crystallization

| Feature | Potential Effect | Rationale |

| Heavy Atom | Acts as a nucleating agent. | Lanthanide ions can mediate intermolecular contacts, promoting the formation of a crystal lattice. nih.govnih.gov |

| Charge | Interacts with negatively charged surface residues. | The Pr(III) ion can form bridges between protein molecules, stabilizing the crystal packing. pnas.org |

| Solubility | Can be incorporated into aqueous screening solutions. | Acetate salts are generally soluble in water, allowing for easy integration into crystallization experiments. nih.gov |

This table is based on the general properties of lanthanide ions in protein crystallization and represents a theoretical framework for the application of praseodymium(III) acetate hydrate.

Influence of Praseodymium(III) Acetate Hydrate on Crystal Habit and Growth

The habit, or morphology, of a crystal is a critical factor in its suitability for X-ray diffraction analysis. Ideally, crystals should be of sufficient size and have a uniform shape to yield high-quality diffraction data. Additives can profoundly influence the crystal habit by selectively binding to specific crystal faces, thereby inhibiting or promoting growth in certain directions.

There is a lack of specific research detailing the influence of praseodymium(III) acetate hydrate on the crystal habit of proteins. However, the behavior of other metal ions in protein crystallization offers insights into its potential effects. For instance, the concentration of metal ions has been shown to affect the final morphology of protein crystals, with different concentrations leading to variations in crystal shape from hexagonal to needle-like. nih.gov

Furthermore, the growth rate of protein crystals is a complex function of factors including protein concentration, temperature, and the presence of salts. nih.gov The introduction of praseodymium(III) acetate hydrate would alter the ionic strength of the crystallization medium, which in itself can impact crystal growth kinetics. The specific interactions of the Pr(III) ion with the protein could further modulate these kinetics, potentially leading to slower, more controlled growth that can result in higher quality crystals.

Table 2: Theoretical Influences of Praseodymium(III) Acetate Hydrate on Crystal Growth

| Parameter | Potential Influence | Mechanism |

| Crystal Habit | Modification of crystal morphology. | Preferential binding of Pr(III) ions to specific crystal faces can alter relative growth rates. |

| Growth Rate | Can either accelerate or decelerate crystal growth. | Dependent on the specific protein and crystallization conditions; may stabilize nuclei and promote ordered growth. nih.gov |

| Crystal Quality | Potential for improved diffraction quality. | Slower, more controlled growth can lead to a more ordered and less defective crystal lattice. |

This table outlines the theoretical effects of a lanthanide additive like praseodymium(III) acetate hydrate on protein crystal growth, based on established principles of crystallization.

Theoretical and Computational Investigations

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure

While specific, in-depth Density Functional Theory (DFT) studies focused solely on praseodymium(III) acetate (B1210297) hydrate (B1144303) are not widely available in public literature, the electronic structure of related praseodymium complexes and hydrated lanthanide ions has been a subject of theoretical investigation. These studies provide a framework for understanding what DFT and quantum chemical calculations would reveal about this compound.

DFT calculations are instrumental in determining the ground-state electronic structure, bonding characteristics, and charge distribution within the molecule. For praseodymium(III) acetate hydrate, such calculations would focus on the 4f orbitals of the Pr(III) ion, which are responsible for its magnetic and optical properties. The interaction between the Pr(III) center and the acetate and water ligands would be analyzed through population analysis (e.g., Mulliken, Löwdin, or Natural Bond Orbital analysis) to quantify the degree of covalent versus ionic character in the Pr-O bonds.

Quantum chemical calculations, including post-Hartree-Fock methods or advanced DFT functionals, would be employed to accurately model the electron correlation effects, which are significant in f-block elements. These calculations can predict the energies of the f-f electronic transitions, which give rise to the characteristic absorption and emission spectra of praseodymium compounds. Theoretical modeling has been successfully used to validate the experimental UV-vis spectra of other praseodymium complexes, implicating multiconfigurational ground states in some cases. researchgate.net

Table 1: Predicted Parameters from DFT and Quantum Chemical Calculations

| Parameter | Predicted Information | Significance |

|---|---|---|

| Frontier Molecular Orbitals (HOMO/LUMO) | Energy levels and spatial distribution of the highest occupied and lowest unoccupied molecular orbitals. | Insights into chemical reactivity and electronic transitions. |

| Partial Atomic Charges | Distribution of electron density among the atoms (Pr, O, C, H). | Understanding the nature of the coordinate bonds (ionic vs. covalent). |

| Bond Order Analysis | Strength and nature of the chemical bonds, particularly the Pr-O bonds with acetate and water. | Quantifying the interaction between the metal center and its ligands. |

| Electron Density Maps | Visualization of the electron distribution throughout the molecule. | Identifying regions of high and low electron density, crucial for understanding bonding and reactivity. |

Molecular Dynamics Simulations of Praseodymium(III) Acetate Hydrate Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the structure, dynamics, and thermodynamics of hydrated lanthanide complexes in solution. nih.gov While specific MD simulations for praseodymium(III) acetate hydrate are not extensively documented, studies on other hydrated lanthanide ions provide a clear indication of the expected insights. nih.gov

MD simulations model the system as a collection of atoms interacting through a defined force field. For lanthanide-containing systems, specialized force fields like the Atomic Multipole Optimized Energetics for Biomolecular Applications (AMOEBA) have been developed to account for polarization effects, which are crucial for accurately describing the interactions of highly charged metal ions. researchgate.netnih.gov

A simulation of praseodymium(III) acetate hydrate would typically involve placing the molecule in a box of explicit water molecules and simulating its behavior over time. Key properties that can be extracted include:

Hydration Structure: The arrangement of water molecules around the complex, including the number of water molecules in the first and second hydration shells and their average distances and orientations.

Ligand Exchange Dynamics: The timescale and mechanism of water and acetate ligand exchange between the coordination sphere of the Pr(III) ion and the bulk solvent.

Transport Properties: Calculation of diffusion coefficients for the complex and surrounding water molecules.

These simulations have been used to determine hydration numbers and water residence times for various lanthanide ions, showing a decrease in coordination number along the lanthanide series. nih.govnih.gov

Table 2: Key Outputs from Molecular Dynamics Simulations

| Simulation Output | Description | Relevance to Pr(III) Acetate Hydrate |

|---|---|---|

| Radial Distribution Function (g(r)) | Describes the probability of finding an atom at a certain distance from a reference atom. | Determines the Pr-O distances for coordinated water and acetate, and the structure of the surrounding water shells. |

| Coordination Number (CN) | The average number of ligands directly bonded to the central metal ion. | Quantifies the number of water and acetate ligands in the first coordination sphere of the Pr(III) ion. |

| Mean Square Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate the diffusion coefficient of the complex in solution. |

| Residence Time | The average time a ligand (water or acetate) spends in the first coordination sphere of the Pr(III) ion. | Provides insight into the lability of the ligands and the stability of the complex in solution. |

Computational Modeling of Thermal Decomposition Pathways and Intermediates

The thermal decomposition of praseodymium(III) acetate monohydrate has been studied experimentally, revealing a multi-step process. researchgate.netresearchgate.net While direct computational modeling of this entire process is complex, theoretical methods can be applied to elucidate the energetics and mechanisms of individual steps.

Experimental studies show that the decomposition proceeds through several key intermediates. researchgate.netresearchgate.netiaea.org The sequence generally involves dehydration, followed by the formation of a hydroxyacetate, then an oxyacetate, an oxycarbonate, and finally praseodymium oxide. researchgate.net

Computational modeling, likely using DFT, can be employed to investigate these steps:

Reaction Energetics: Calculating the change in enthalpy and Gibbs free energy for each proposed decomposition step to assess its thermodynamic feasibility.

Transition State Searching: Identifying the transition state structures for key bond-breaking and bond-forming events (e.g., the loss of a water molecule or the decomposition of an acetate ligand). This allows for the calculation of activation energy barriers.

Vibrational Analysis: Simulating the infrared spectra of the proposed intermediates (e.g., Pr(OH)(CH₃COO)₂, PrO(CH₃COO)) and comparing them with experimental in-situ IR spectroscopy to confirm their identity.

Table 3: Computationally Modeled Thermal Decomposition Steps and Intermediates

| Experimental Step | Proposed Intermediate | Computational Investigation |

|---|---|---|

| Dehydration | Pr(CH₃COO)₃ | Calculation of water binding energy and activation energy for desorption. |

| Intermediate Formation | Pr(OH)(CH₃COO)₂ | Modeling the reaction pathway from the anhydrous acetate to the hydroxyacetate. |

| Intermediate Formation | PrO(CH₃COO) | Calculation of the energetics for the loss of a ketene-like molecule from the hydroxyacetate. |

| Intermediate Formation | Pr₂O₂CO₃ | Modeling the decomposition of the oxyacetate and subsequent carbonate formation. |

Prediction of Spectroscopic Properties and Coordination Environments

Theoretical calculations are highly valuable for predicting and interpreting the spectroscopic properties of lanthanide complexes. The coordination environment of the Pr(III) ion in praseodymium(III) acetate hydrate has been experimentally determined to be nine-coordinate with a C₁ point symmetry, where the Pr(III) ion is bonded to oxygen atoms from both acetate ligands and a water molecule. electronicsandbooks.com

Computational methods can be used to predict this coordination environment and the resulting spectroscopic features:

Geometry Optimization: DFT and other quantum chemical methods can be used to perform a full geometry optimization of the praseodymium(III) acetate hydrate molecule. The resulting structure, including bond lengths and angles, can be compared with experimental data from X-ray crystallography. The nine-coordinate structure with bridging and bidentate acetate ligands is a key feature to be reproduced. electronicsandbooks.com

Vibrational Spectroscopy: The vibrational frequencies and intensities for the infrared and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. This allows for the assignment of experimental spectral bands to specific vibrational modes, such as the Pr-O stretches and the internal modes of the acetate and water ligands. electronicsandbooks.com

Electronic Spectroscopy: As mentioned in section 7.1, time-dependent DFT (TD-DFT) or more advanced multireference methods can predict the energies and intensities of the f-f electronic transitions observed in the absorption and luminescence spectra. electronicsandbooks.com These calculations can help to understand the influence of the ligand field on the electronic states of the Pr(III) ion.

Table 4: Predicted vs. Experimental Properties

| Property | Computational Prediction Method | Predicted Value/Information | Experimental Finding |

|---|---|---|---|

| Coordination Number | Geometry Optimization (DFT) | 9 | 9 electronicsandbooks.com |

| Point Group Symmetry | Geometry Optimization (DFT) | C₁ | C₁ electronicsandbooks.com |

| Pr-O Bond Distances | Geometry Optimization (DFT) | Range of bond lengths for Pr-O(acetate) and Pr-O(water) | Can be compared with X-ray diffraction data. |

| Vibrational Frequencies | Frequency Calculation (DFT) | Frequencies for Pr-O stretches, acetate bending, O-H stretches | Comparison with experimental IR and Raman spectra for peak assignment. electronicsandbooks.com |

| Electronic Transitions (f-f) | TD-DFT or Multireference Methods | Energies and intensities of ³H₄ → ³P₀, ¹D₂, etc. transitions | Well-resolved absorption and luminescence spectra have been reported. electronicsandbooks.com |

Future Directions and Emerging Research Avenues

Development of Novel Praseodymium(III) Acetate (B1210297) Hydrate (B1144303) Derivatives with Tailored Properties

The development of novel derivatives of praseodymium(III) acetate hydrate is a key area of future research. By modifying the acetate ligand or the coordination sphere of the praseodymium ion, researchers can tailor the compound's properties for specific applications. For instance, the introduction of different functional groups onto the acetate ligand could influence the solubility, thermal stability, and luminescent characteristics of the resulting complex.

One promising approach involves the synthesis of mixed-ligand complexes, where one or more of the acetate or water ligands are replaced by other organic molecules. These ancillary ligands, often referred to as "antenna" ligands, can significantly enhance the luminescence intensity of the praseodymium(III) ion. mdpi.com Research has shown that the replacement of coordinated solvent molecules with strong chelating ligands, such as bipyridyl derivatives, can lead to a significant enhancement in the luminescent intensities in both the visible and near-infrared (NIR) regions. mdpi.com This is attributed to a more efficient energy transfer from the ligands to the central Pr(III) ion. mdpi.com

Future research will likely focus on the rational design of these derivatives to achieve specific emission wavelengths, quantum yields, and lifetimes, which are critical parameters for applications in areas like bio-imaging and optoelectronics.

Integration into Multifunctional Hybrid Materials

The integration of praseodymium(III) acetate hydrate into multifunctional hybrid materials represents a significant growth area. These materials, which combine the properties of both organic and inorganic components, can exhibit synergistic effects, leading to enhanced performance. Praseodymium(III) acetate hydrate can serve as a precursor for the synthesis of praseodymium-doped nanomaterials and composites. researchgate.netbohrium.com

For example, the thermal decomposition of praseodymium(III) acetate hydrate yields praseodymium oxide (PrO₁.₈₃₃), a material with known catalytic and electronic properties. researchgate.netiaea.org By controlling the decomposition process within a polymer matrix or a porous support, it is possible to create hybrid materials with well-dispersed praseodymium oxide nanoparticles. These composites could find applications in catalysis, for instance, in the oxidation of CO or the selective catalytic reduction of nitrogen oxides. alfachemic.comresearchgate.net

Furthermore, the luminescent properties of praseodymium(III) can be imparted to hybrid materials. The incorporation of praseodymium(III) acetate hydrate or its derivatives into polymers or sol-gel matrices could lead to the development of luminescent plastics, films, and coatings for applications in lighting, displays, and optical sensors. bohrium.com Research into polymer composites activated with Pr³⁺-doped nanocrystals has shown potential for creating visible and white light sources. bohrium.com

Exploration of Praseodymium(III) Acetate Hydrate in Advanced Sensing Technologies

The unique luminescent properties of the praseodymium(III) ion make it a promising candidate for the development of advanced sensing technologies. The emission spectrum of Pr³⁺ is characterized by multiple sharp and narrow bands in the visible and near-infrared regions, arising from f-f electronic transitions. mdpi.com The intensity and lifetime of these emissions can be sensitive to the local chemical environment, making them suitable for sensing applications.

One emerging area is the development of luminescent thermometers. The temperature-dependent luminescence of certain praseodymium(III) complexes allows for precise and remote temperature measurements. nih.govacs.org For example, a praseodymium(III) cyanide-based metal-organic framework has been shown to function as a luminescent thermometer, with its emission spanning both the visible and NIR spectral regions. nih.govacs.org While this has not yet been demonstrated specifically with praseodymium(III) acetate hydrate, it represents a promising avenue for future research.

Another potential application is in the development of chemical sensors. The luminescence of praseodymium(III) can be quenched or enhanced by the presence of specific molecules or ions. This phenomenon can be exploited to create sensors for a variety of analytes. For instance, the quenching of luminescence by water molecules is a known phenomenon for lanthanide complexes, suggesting the possibility of developing moisture sensors. mdpi.com Research into praseodymium vanadate (B1173111) nanoparticles has already demonstrated their use in electrochemical sensors for the detection of arsenic-containing compounds. chemistryviews.org Furthermore, modified carbon paste electrodes incorporating praseodymium-selective ligands have shown promise as potentiometric sensors for Pr³⁺ ions. abechem.com

| Sensing Application | Principle | Potential Praseodymium(III) Acetate Hydrate Role |

| Luminescent Thermometry | Temperature-dependent changes in luminescence intensity or lifetime. | As a precursor for or a component in temperature-sensitive phosphors. |

| Chemical Sensing | Analyte-induced changes in luminescence (quenching or enhancement). | As the active sensing element in optical sensors for various molecules. |

| Electrochemical Sensing | Use in modified electrodes for the detection of specific analytes. | As a precursor for the synthesis of electrochemically active materials. |

Sustainable Synthesis and Green Chemistry Approaches

The development of sustainable and environmentally friendly methods for the synthesis of praseodymium(III) acetate hydrate and its derivatives is becoming increasingly important. Traditional synthesis methods for lanthanide compounds can involve the use of harsh solvents and generate significant waste. Green chemistry principles aim to address these issues by focusing on atom economy, the use of safer solvents, and energy efficiency. researchgate.net

One area of exploration is the use of alternative, greener solvents, such as ionic liquids or deep eutectic solvents, for the synthesis of lanthanide complexes. mdpi.com These solvents can offer advantages in terms of recyclability and reduced toxicity. Another approach is the use of mechanochemistry, where reactions are carried out by grinding solid reactants together, often in the absence of a solvent.

Furthermore, the use of bio-based starting materials and reagents is a key aspect of green chemistry. For instance, research into the biosynthesis of nanoparticles using plant extracts is a rapidly growing field. nih.gov While not yet applied to praseodymium(III) acetate hydrate, such approaches could offer a more sustainable route to its synthesis in the future. The development of "smart" polymers for the selective extraction and recovery of lanthanides from aqueous solutions also presents a sustainable pathway for obtaining these valuable elements. unc.edu

In-depth Mechanistic Studies of Catalytic and Luminescent Phenomena

A deeper understanding of the mechanisms underlying the catalytic and luminescent properties of praseodymium(III) acetate hydrate is crucial for its rational design and application in advanced technologies.

In the realm of catalysis, praseodymium compounds have shown activity in various reactions, including oxidation and selective catalytic reduction. alfachemic.commdpi.com The catalytic activity is often attributed to the ability of praseodymium to cycle between its +3 and +4 oxidation states and the presence of surface defects and oxygen vacancies in its oxide forms. mdpi.com In-depth mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, are needed to elucidate the precise role of the praseodymium center and the acetate ligands in catalytic cycles. Understanding the decomposition pathway of praseodymium(III) acetate hydrate to form catalytically active praseodymium oxide is also critical. Studies have shown that the decomposition proceeds through intermediate oxy-carbonate compounds. researchgate.netiaea.orgresearchgate.net

Regarding luminescence, the efficiency of light emission from praseodymium(III) is highly dependent on the "antenna effect," where organic ligands absorb light and efficiently transfer the energy to the Pr³⁺ ion. mdpi.com The energy difference between the triplet state of the ligand and the emitting levels of the praseodymium ion is a critical factor. researchgate.nettripod.com Mechanistic studies focusing on the energy transfer pathways and non-radiative decay processes are essential for designing more efficient luminescent materials. For instance, the presence of O-H vibrations from coordinated water molecules can lead to luminescence quenching, highlighting the importance of the hydration state. mdpi.com

| Phenomenon | Key Mechanistic Questions |

| Catalysis | What is the active catalytic species? What is the role of the acetate ligand? What are the elementary steps of the catalytic cycle? |

| Luminescence | What are the dominant energy transfer pathways from the ligand to the Pr³⁺ ion? What are the primary non-radiative decay channels that limit quantum yield? How does the coordination environment affect the emission spectrum? |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products